2,4,6-Tribromodiphenyl ether 2,4,6-Tribromodiphenyl ether
Brand Name: Vulcanchem
CAS No.: 155999-95-4
VCID: VC21277876
InChI: InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H
SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br
Molecular Formula: C12H7Br3O
Molecular Weight: 406.89 g/mol

2,4,6-Tribromodiphenyl ether

CAS No.: 155999-95-4

Cat. No.: VC21277876

Molecular Formula: C12H7Br3O

Molecular Weight: 406.89 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tribromodiphenyl ether - 155999-95-4

Specification

CAS No. 155999-95-4
Molecular Formula C12H7Br3O
Molecular Weight 406.89 g/mol
IUPAC Name 1,3,5-tribromo-2-phenoxybenzene
Standard InChI InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H
Standard InChI Key TVZAPPGLBLTACB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br

Introduction

Chemical Identity and Structure

Basic Identification

2,4,6-Tribromodiphenyl ether, also known as 1,3,5-Tribromo-2-phenoxybenzene or PBDE 30, is an organobromine compound with the Chemical Abstracts Service (CAS) registry number 155999-95-4 . This compound belongs to the tribromodiphenyl ether subgroup of PBDEs, which are characterized by having three bromine atoms attached to the basic diphenyl ether structure.

Molecular Structure and Formula

The molecular formula of 2,4,6-Tribromodiphenyl ether is C12H7Br3O, indicating it contains twelve carbon atoms, seven hydrogen atoms, three bromine atoms, and one oxygen atom . The structure consists of two phenyl rings connected by an oxygen bridge (ether linkage), with three bromine atoms positioned specifically at the 2, 4, and 6 positions on one of the phenyl rings. This particular arrangement of bromine atoms distinguishes it from other tribromodiphenyl ether congeners such as 2,2′,4-tribromodiphenyl ether (PBDE 17) and 2,4,4′-tribromodiphenyl ether (PBDE 28) .

Physical and Chemical Properties

Fundamental Properties

2,4,6-Tribromodiphenyl ether has a molecular weight of 406.89 g/mol as computed by PubChem 2.2 . The presence of three bromine atoms contributes significantly to this relatively high molecular weight, which influences its environmental behavior, including its volatility, solubility, and partitioning between different environmental compartments.

Tabulated Properties

Table 1: Physical and Chemical Properties of 2,4,6-Tribromodiphenyl ether

PropertyValueReference
Molecular FormulaC12H7Br3O
Molecular Weight406.89 g/mol
CAS Registry Number155999-95-4
Common Synonyms1,3,5-Tribromo-2-phenoxybenzene; 2,4,6-tribromodiphenyl oxide; PBDE 30
Bromine Position2,4,6 (on one phenyl ring)
Crystal StructureAvailable in Cambridge Crystallographic Data Centre (CCDC Number: 175356)

Environmental Context and Relevance

Relationship to Other Polybrominated Diphenyl Ethers

2,4,6-Tribromodiphenyl ether represents one of many congeners within the broader PBDE group. PBDEs have been extensively used as additive flame retardants in polymers and textiles . While some congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) have dominated both commercial applications and environmental detections , the specific commercial importance and environmental prevalence of 2,4,6-Tribromodiphenyl ether is less well-documented in the available literature.

Environmental Fate Considerations

The environmental behavior of 2,4,6-Tribromodiphenyl ether would be expected to share some characteristics with other tri-brominated diphenyl ethers. As members of the PBDE class, these compounds are recognized for their environmental persistence, potential for bioaccumulation, and capacity for long-range transport . The specific position of the bromine atoms at the 2, 4, and 6 positions may influence its environmental degradation pathways and binding affinity to environmental matrices compared to other tribromodiphenyl ether congeners.

Detection and Monitoring

Analytical Methodologies

The detection of 2,4,6-Tribromodiphenyl ether in environmental and biological samples would typically involve sophisticated analytical techniques similar to those used for other PBDE congeners. The Centers for Disease Control and Prevention (CDC) has developed methods for measuring various PBDE congeners in human serum samples as part of the National Health and Nutrition Examination Survey (NHANES) .

Analyte IDCompoundDetection Limit (pg/g serum)Detection Limit (ng/g lipid)
LBCBR1PBDE17 (2,2′,4-Tribromodiphenyl ether)1.00.26
LBCBR2PBDE28 (2,4,4′-Tribromodiphenyl ether)1.50.37

Source: National Health and Nutrition Examination Survey

Toxicological Considerations

General PBDE Toxicological Concerns

As a member of the PBDE class, 2,4,6-Tribromodiphenyl ether may share some toxicological properties with better-studied congeners. PBDEs as a class have raised concerns related to their potential effects on wildlife and human health . These concerns have centered on their potential to act as endocrine disruptors, neurodevelopmental toxicants, and reproductive toxicants, though the specific toxicological profile of 2,4,6-Tribromodiphenyl ether would require targeted studies.

Regulatory Status

International Regulation of PBDEs

Certain PBDE technical formulations have been listed as persistent organic pollutants under the Stockholm Convention due to evidence of their persistence, bioaccumulation, toxicity, and long-range transport potential . Specifically, penta- and octa-PBDE technical formulations have been discontinued, and deca-PBDE was recommended for inclusion in Annex A of the Convention .

Research Gaps and Future Directions

Knowledge Limitations

The current scientific understanding of 2,4,6-Tribromodiphenyl ether presents several notable gaps:

  • Limited environmental monitoring data specifically for this congener

  • Insufficient toxicological studies focused on this specific compound

  • Unclear commercial production volumes and applications

  • Limited information on its metabolic fate in biological systems

Research Priorities

Future research efforts regarding 2,4,6-Tribromodiphenyl ether would benefit from focusing on:

  • Development of sensitive and specific analytical methods for its detection in environmental and biological samples

  • Investigation of its environmental distribution, persistence, and degradation pathways

  • Assessment of its bioaccumulation potential and biomagnification in food webs

  • Evaluation of its toxicological profile, particularly regarding endocrine disruption and neurodevelopmental effects

  • Clarification of its historical production volumes and applications

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